1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromobenzenesulfonyl group and a naphthalen-1-ylmethyl group attached to a dihydroimidazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-bromobenzenesulfonyl chloride, which is then reacted with naphthalen-1-ylmethylamine to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran or petroleum ether and may require inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Industry: Its unique properties can be exploited in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can participate in electrophilic reactions, while the naphthalen-1-ylmethyl group may engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzenesulfonyl chloride: Shares the bromobenzenesulfonyl group but lacks the naphthalen-1-ylmethyl and dihydroimidazole components.
Naphthalen-1-ylmethylamine: Contains the naphthalen-1-ylmethyl group but lacks the bromobenzenesulfonyl and dihydroimidazole components.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H17BrN2O2S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C20H17BrN2O2S/c21-17-8-10-18(11-9-17)26(24,25)23-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 |
InChI Key |
BSKXVBWTEQIOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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